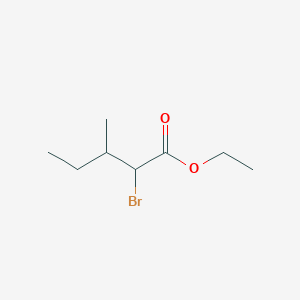
Ethyl 2-bromo-3-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-3-methylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, specifically an ethyl ester of 2-bromo-3-methylpentanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-methylpentanoate can be synthesized through the esterification of 2-bromo-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-methylpentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic Substitution: 2-substituted-3-methylpentanoates.
Reduction: 2-bromo-3-methylpentanol.
Hydrolysis: 2-bromo-3-methylpentanoic acid and ethanol.
Scientific Research Applications
Ethyl 2-bromo-3-methylpentanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: As a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-methylpentanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The ester group can also undergo hydrolysis or reduction, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-methylbutanoate: Similar structure but with one less carbon atom in the main chain.
Ethyl 2-chloro-3-methylpentanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-bromo-3-ethylpentanoate: Similar structure but with an ethyl group instead of a methyl group at the 3-position.
Uniqueness
Ethyl 2-bromo-3-methylpentanoate is unique due to its specific combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where these properties are desired .
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl 2-bromo-3-methylpentanoate |
InChI |
InChI=1S/C8H15BrO2/c1-4-6(3)7(9)8(10)11-5-2/h6-7H,4-5H2,1-3H3 |
InChI Key |
GORLTPVIBQVFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















